3-Bromo-5-chlorobenzoic acid

Description

The exact mass of the compound 3-Bromo-5-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

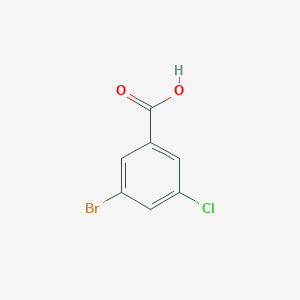

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRRUJWXRUGGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275020 | |

| Record name | 3-Bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-02-6 | |

| Record name | 3-Bromo-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42860-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-chlorobenzoic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Bromo-5-chlorobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-5-chlorobenzoic acid, a halogenated aromatic carboxylic acid with significant applications in organic synthesis and medicinal chemistry. It is particularly valuable for researchers and professionals involved in drug discovery and development, serving as a key building block for various therapeutic agents.

The core structure of 3-bromo-5-chlorobenzoic acid consists of a benzene (B151609) ring substituted with a carboxyl group, a bromine atom, and a chlorine atom at positions 1, 3, and 5, respectively.

IUPAC Name: 3-bromo-5-chlorobenzoic acid[1]

Below is a two-dimensional representation of the chemical structure generated using the DOT language.

References

3-Bromo-5-chlorobenzoic acid CAS number and molecular weight

This technical guide provides comprehensive information on 3-Bromo-5-chlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols, and conceptual diagrams to support its application in research and development.

Core Chemical Data

Key quantitative data for 3-Bromo-5-chlorobenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 42860-02-6 | [1][2][3][4][5][6][7] |

| Molecular Weight | 235.46 g/mol | [1][2][3][4][8] |

| Molecular Formula | C₇H₄BrClO₂ | [1][3][4][5][7][8] |

Synthesis and Experimental Protocols

General Synthesis Protocol: Bromination of a Chlorobenzoic Acid Derivative

This protocol describes a general approach for the bromination of a substituted benzoic acid using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

Substituted chlorobenzoic acid

-

N-bromosuccinimide (NBS)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Ethanol

-

Ice water

Procedure:

-

In a four-neck flask equipped with a thermometer and a stirrer, dissolve the starting chlorobenzoic acid in a mixture of sulfuric acid and dichloromethane.

-

Add N-bromosuccinimide to the reaction mixture.

-

Maintain the reaction temperature between 25-30°C and stir for a designated period (e.g., 1-2 hours) until the starting material is consumed, which can be monitored by techniques like TLC or HPLC.

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 3-Bromo-5-chlorobenzoic acid.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and solvent ratios, may need to be optimized for the synthesis of 3-Bromo-5-chlorobenzoic acid.

Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow and a hypothetical signaling pathway relevant to drug development professionals.

Experimental Workflow: Synthesis and Purification

This diagram outlines the key steps in a typical laboratory synthesis and purification process for a chemical compound like 3-Bromo-5-chlorobenzoic acid.

Hypothetical Signaling Pathway Inhibition

As 3-Bromo-5-chlorobenzoic acid is a potential building block in drug discovery, this diagram illustrates a hypothetical mechanism where a drug molecule, derived from such a precursor, inhibits a cellular signaling pathway.

References

- 1. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-5-chlorobenzoic Acid | 42860-02-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. aobchem.com [aobchem.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-5-chlorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong qualitative understanding and detailed experimental protocols for researchers to determine precise solubility values in their solvents of interest.

Qualitative Solubility Profile

3-Bromo-5-chlorobenzoic acid, an aromatic carboxylic acid, demonstrates a predictable solubility pattern based on its molecular structure. The presence of a polar carboxylic acid group alongside a largely non-polar halogenated benzene (B151609) ring imparts an amphiphilic character to the molecule. This structure governs its interaction with various organic solvents.

General solubility observations indicate that 3-bromo-5-chlorobenzoic acid exhibits a preference for polar organic solvents.[1] It is reported to be soluble in methanol.[1][2][3] Furthermore, it is described as having good solubility in polar protic solvents, a category that includes other alcohols like ethanol.[1] The acidic nature of the carboxylic group also implies solubility in basic aqueous solutions through salt formation. A structurally similar compound, 2-amino-3-bromo-5-chlorobenzoic acid, is noted to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[]

Based on the principles of "like dissolves like," the following qualitative estimations can be made:

-

High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)) due to the potential for hydrogen bonding and dipole-dipole interactions with the carboxylic acid group.

-

Moderate to Low Solubility Expected: In less polar solvents such as esters (e.g., ethyl acetate) and ketones (e.g., acetone).

-

Poor Solubility Expected: In non-polar solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform), where the polar carboxylic acid group would have unfavorable interactions.

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Alcohol (Polar Protic) | |||

| Ethanol | Alcohol (Polar Protic) | |||

| Acetone | Ketone (Polar Aprotic) | |||

| Ethyl Acetate | Ester (Polar Aprotic) | |||

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | |||

| N,N-Dimethylformamide (DMF) | Amide (Polar Aprotic) | |||

| Toluene | Aromatic Hydrocarbon (Non-polar) | |||

| n-Hexane | Aliphatic Hydrocarbon (Non-polar) |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data, two detailed experimental methodologies are provided below: a qualitative to semi-quantitative approach and a more rigorous quantitative gravimetric method.

General Qualitative and Semi-Quantitative Solubility Assessment

This method is useful for rapid screening of suitable solvents for reactions, purification, or analysis.

Objective: To determine the approximate solubility of 3-bromo-5-chlorobenzoic acid in a variety of solvents and to classify it based on its solubility characteristics.

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, DMSO, DMF, toluene, n-hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 3-bromo-5-chlorobenzoic acid, for instance, 10 mg, into a small test tube.

-

Solvent Addition: Add a measured volume of the selected solvent, for example, 1 mL, to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at room temperature.

-

Observation: Visually inspect the mixture to see if the solid has completely dissolved.

-

Heating (Optional): If the compound is not soluble at room temperature, gently warm the mixture in a water bath or on a heating block to observe the effect of temperature on solubility.

-

Classification: Based on the amount of solvent required to dissolve the solute, the solubility can be classified using terms such as "very soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination by the Gravimetric Method

This method provides accurate, quantitative solubility values.

Objective: To determine the precise solubility of 3-bromo-5-chlorobenzoic acid in a specific solvent at a given temperature.

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Selected organic solvent

-

Conical flask or sealed vial

-

Constant temperature water bath or shaker incubator

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-bromo-5-chlorobenzoic acid to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask and place it in a constant temperature water bath or shaker incubator.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be necessary.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the remaining solid residue in an oven at a temperature below the melting point of 3-bromo-5-chlorobenzoic acid until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

The solubility can then be expressed in grams per 100 mL ( g/100 mL) or converted to molarity (mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility by Gravimetric Method.

References

- 1. Buy 3-Bromo-5-chlorobenzoic acid | 42860-02-6 [smolecule.com]

- 2. 42860-02-6 CAS MSDS (3-BROMO-5-CHLOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Bromo-5-chlorobenzoic Acid | 42860-02-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chlorobenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-5-chlorobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its core physicochemical data.

Core Physicochemical Data

3-Bromo-5-chlorobenzoic acid (CAS No: 42860-02-6) is a halogenated aromatic carboxylic acid. Its thermal properties are critical for its application in synthesis and material characterization. The melting and boiling points are key indicators of the compound's purity and thermal stability.

Summary of Thermal Properties

The experimentally determined and predicted thermal properties of 3-Bromo-5-chlorobenzoic acid are summarized in the table below. It is important to note the slight variations in reported melting points across different suppliers and analytical sources, which can be attributed to differences in sample purity and experimental conditions.

| Property | Value | Notes |

| Melting Point | 190-192 °C[1][2] | A relatively high melting point indicating strong intermolecular forces. |

| 195-199 °C[3] | ||

| 197 °C | ||

| Boiling Point | 332.0 ± 27.0 °C[2][3] | Predicted value at 760 mmHg. |

| 332 °C[4] | At 760 mmHg. |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Melting Point Determination via the Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.[5] This method relies on heating a small sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.[5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6][7]

-

Glass capillary tubes (one end sealed)[8]

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: Ensure the 3-Bromo-5-chlorobenzoic acid sample is completely dry and finely powdered.[5] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7][8] The sample should be packed to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7][8]

-

Initial Determination: Heat the sample rapidly to get an approximate melting point range.[6][7] This initial, rough measurement helps in setting the parameters for a more accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it rapidly to about 15-20°C below the approximate melting point.[8] Then, decrease the heating rate to 1-2°C per minute.[6][7]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[6]

Boiling Point Determination via the Capillary Method (Siwoloboff's Method)

For determining the boiling point of a liquid, a modification of the capillary method is employed. This technique observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9][10]

Apparatus:

-

Thiele tube or a beaker with heating oil (e.g., mineral oil)[9]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a small amount of liquid 3-Bromo-5-chlorobenzoic acid (if melted) or a solution in a suitable high-boiling solvent into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the liquid in the test tube.[9][11]

-

Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the heating bath (Thiele tube or oil bath), ensuring the heat is distributed evenly.[9]

-

Heating and Observation: Gently heat the apparatus.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Boiling Point Recording: When a continuous and rapid stream of bubbles is observed, stop heating. The liquid will begin to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance.[9][10]

Logical Workflow for Thermal Property Determination

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like 3-Bromo-5-chlorobenzoic acid.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. echemi.com [echemi.com]

- 2. 3-BROMO-5-CHLOROBENZOIC ACID CAS#: 42860-02-6 [m.chemicalbook.com]

- 3. Buy 3-Bromo-5-chlorobenzoic acid | 42860-02-6 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. byjus.com [byjus.com]

Spectroscopic Analysis of 3-Bromo-5-chlorobenzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-chlorobenzoic acid, catering to researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for 3-Bromo-5-chlorobenzoic acid in public databases, the following data has been predicted based on the analysis of structurally analogous compounds, including 3-bromobenzoic acid and 3-chlorobenzoic acid, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of 3-Bromo-5-chlorobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.1 - 8.3 | t (triplet) | Aromatic H |

| ~7.9 - 8.1 | t (triplet) | Aromatic H |

| ~7.7 - 7.9 | t (triplet) | Aromatic H |

| >10 | br s (broad singlet) | -COOH |

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the six aromatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~166 | Carbonyl C=O |

| ~135 | Aromatic C-Cl |

| ~133 | Aromatic C-H |

| ~132 | Aromatic C-COOH |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~122 | Aromatic C-Br |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-chlorobenzoic acid is expected to display characteristic absorption bands corresponding to its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | C-H stretch (aromatic) | Aromatic Ring |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475, ~1420 | C=C stretch (in-ring) | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid |

| < 800 | C-Br, C-Cl stretch | Halogens |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

| Predicted m/z | Interpretation |

| 234, 236, 238 | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 189, 191, 193 | Fragment ion from loss of -COOH |

| 155, 157 | Fragment ion from loss of -Br |

| 120 | Fragment ion from loss of -Br and -Cl |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a solid organic compound like 3-Bromo-5-chlorobenzoic acid.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved. If necessary, filter the solution to remove any particulate matter.[2]

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans will depend on the sample concentration.

-

Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid in a volatile solvent.[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

-

Data Acquisition : Place the KBr pellet or the salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plate) is usually recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization : The sample is vaporized and then ionized. Electron ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[4][5]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[4]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like 3-Bromo-5-chlorobenzoic acid.

References

Synthesis of 3-Bromo-5-chlorobenzoic Acid from p-Iodoaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 3-bromo-5-chlorobenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from p-iodoaniline. Due to the substitution pattern of the starting material, a direct and regioselective synthesis is challenging. The proposed route involves a series of well-established organic transformations to achieve the desired product.

Synthetic Strategy Overview

The synthesis of 3-bromo-5-chlorobenzoic acid from p-iodoaniline requires a strategic sequence of reactions to install the bromo and chloro substituents at the meta positions relative to the carboxylic acid group, while managing the directing effects of the functional groups present in the intermediates. The proposed pathway involves the initial conversion of the amino group of p-iodoaniline to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the corresponding benzoic acid. Subsequent halogenation steps, directed by the existing substituents, and a final deiodination step yield the target molecule.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data, where available from analogous reactions in the literature, are summarized for clarity.

Step 1: Synthesis of 4-Iodobenzonitrile (B145841)

The first step involves the conversion of the primary aromatic amine of p-iodoaniline to a nitrile group through a diazotization reaction followed by a copper-catalyzed cyanation (Sandmeyer reaction).[1][2][3]

Experimental Protocol:

-

Diazotization: In a flask equipped with a mechanical stirrer, dissolve p-iodoaniline in a suitable acidic solution (e.g., aqueous HCl or H2SO4). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (NaNO2) in water, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide (KCN). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. An evolution of nitrogen gas should be observed.[4][5]

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction. Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-iodobenzonitrile can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Starting Material | p-Iodoaniline | - |

| Key Reagents | NaNO2, HCl, CuCN, KCN | [1][2] |

| Solvent | Water, Organic Solvent for extraction | - |

| Reaction Temperature | 0-5 °C (diazotization), 0-60 °C (cyanation) | [3] |

| Typical Yield | 70-85% (based on analogous reactions) | - |

Step 2: Synthesis of 4-Iodobenzoic Acid

The nitrile group of 4-iodobenzonitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Experimental Protocol:

-

Hydrolysis: To a round-bottom flask, add 4-iodobenzonitrile and an excess of an aqueous acid (e.g., 50% H2SO4) or base (e.g., 10% NaOH). Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: If acidic hydrolysis is used, cool the reaction mixture and pour it into ice water. The product will precipitate and can be collected by filtration. If basic hydrolysis is used, cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The crude 4-iodobenzoic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[1]

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 4-Iodobenzonitrile | - |

| Key Reagents | H2SO4 or NaOH, HCl | [1] |

| Solvent | Water | - |

| Reaction Temperature | Reflux | - |

| Typical Yield | >90% | - |

Step 3: Synthesis of 3-Bromo-4-iodobenzoic Acid

The next step is the regioselective bromination of 4-iodobenzoic acid. The carboxylic acid group is a meta-director, while the iodine atom is an ortho-, para-director. Both groups direct the incoming electrophile to the 3- and 5-positions.

Experimental Protocol:

-

Bromination: Dissolve 4-iodobenzoic acid in a suitable solvent such as glacial acetic acid. Add a brominating agent, such as elemental bromine (Br2), in the presence of a Lewis acid catalyst (e.g., FeBr3) or an oxidizing agent to generate the electrophile. Heat the mixture gently if necessary to promote the reaction. The reaction progress should be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench any excess bromine. The product will precipitate and can be collected by filtration. The crude 3-bromo-4-iodobenzoic acid can be purified by recrystallization.

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 4-Iodobenzoic Acid | - |

| Key Reagents | Br2, FeBr3 (catalyst) | - |

| Solvent | Glacial Acetic Acid | - |

| Reaction Temperature | Room temperature to gentle heating | - |

| Typical Yield | Moderate to good (regioselectivity dependent) | - |

Step 4: Synthesis of 3-Bromo-5-chloro-4-iodobenzoic Acid

Subsequent chlorination of 3-bromo-4-iodobenzoic acid will introduce a chlorine atom at the remaining activated position (position 5).

Experimental Protocol:

-

Chlorination: Dissolve 3-bromo-4-iodobenzoic acid in a suitable solvent, such as a mixture of acetic acid and sulfuric acid. Use a chlorinating agent like chlorine gas (Cl2) with a Lewis acid catalyst (e.g., FeCl3) or N-chlorosuccinimide (NCS). The reaction may require heating.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent can be used for purification.

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-iodobenzoic Acid | - |

| Key Reagents | Cl2, FeCl3 or NCS | - |

| Solvent | Acetic Acid, Sulfuric Acid | - |

| Reaction Temperature | Elevated temperature | - |

| Typical Yield | Moderate | - |

Step 5: Synthesis of 3-Bromo-5-chlorobenzoic Acid

The final step is the reductive deiodination to remove the iodine atom, yielding the target molecule.

Experimental Protocol:

-

Deiodination: Dissolve 3-bromo-5-chloro-4-iodobenzoic acid in a suitable solvent. The reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst), or by using a reducing agent like hypophosphorous acid in the presence of a radical initiator.

-

Work-up and Purification: The work-up procedure will depend on the chosen reduction method. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. For other methods, an extractive work-up may be necessary. The final product, 3-bromo-5-chlorobenzoic acid, can be purified by recrystallization.

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-chloro-4-iodobenzoic Acid | - |

| Key Reagents | H2/Pd catalyst or H3PO2 | - |

| Solvent | Varies with method | - |

| Reaction Temperature | Room temperature to elevated temperature | - |

| Typical Yield | Good to excellent | - |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from p-iodoaniline to 3-bromo-5-chlorobenzoic acid.

Caption: Proposed synthetic workflow for 3-Bromo-5-chlorobenzoic acid.

Concluding Remarks

The synthesis of 3-bromo-5-chlorobenzoic acid from p-iodoaniline presents a significant synthetic challenge due to the directing effects of the substituents. The proposed multi-step pathway, while potentially requiring optimization at each stage, is based on established and reliable organic transformations. This guide provides a foundational framework for researchers and scientists to develop a practical and efficient synthesis of this important chemical intermediate. Further experimental validation is necessary to determine the optimal reaction conditions and overall yield of this synthetic route.

References

The Impact of Bromo and Chloro Substituents on the Acidity of Benzoic Acid: An In-depth Analysis of 3-Bromo-5-chlorobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electron-withdrawing effects of bromo and chloro substituents on the acidity of the benzoic acid scaffold, with a specific focus on 3-Bromo-5-chlorobenzoic acid. The electronic properties of halogen substituents, including their inductive and resonance effects, are discussed in the context of the Hammett equation. This guide presents relevant quantitative data, detailed experimental protocols for the determination of acidity, and a plausible synthetic route. The synergistic impact of meta-positioned bromo and chloro groups on the ionization of the carboxylic acid functional group is elucidated, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Substituted benzoic acids are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter that influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets. The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating this acidity. 3-Bromo-5-chlorobenzoic acid serves as an exemplary case study for understanding the cumulative electron-withdrawing effects of two distinct halogen atoms positioned meta to the carboxylic acid group. This guide will delve into the theoretical underpinnings of these effects and provide practical information for the scientific community.

Theoretical Background: Inductive and Resonance Effects

The influence of the bromo and chloro substituents on the acidity of the benzoic acid ring can be rationalized by considering two primary electronic effects:

-

Inductive Effect (-I): Both bromine and chlorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene (B151609) ring through the sigma (σ) bonds. This effect is distance-dependent and serves to polarize the molecule.

-

Resonance Effect (+M): The halogen atoms possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect. However, for halogens, the inductive effect is significantly stronger and dominates their overall electronic influence on the acidity of benzoic acid.

In 3-Bromo-5-chlorobenzoic acid, both substituents are in the meta position relative to the carboxyl group. From this position, the resonance effect on the carboxyl group is minimal, and the electron-withdrawing inductive effect is the predominant factor influencing acidity.

Quantitative Analysis of Substituent Effects

The electronic impact of substituents on the acidity of benzoic acid can be quantitatively assessed using the Hammett equation:

log(K/K₀) = σρ

Where:

-

K is the acid dissociation constant of the substituted benzoic acid.

-

K₀ is the acid dissociation constant of benzoic acid.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is defined as 1 for the dissociation of benzoic acids in water at 25°C.

Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The cumulative effect of multiple substituents can often be approximated by the sum of their individual σ constants.

| Compound | pKa | Hammett Constant (σ_meta) |

| Benzoic Acid | 4.20 | 0.00 |

| 3-Bromobenzoic Acid | 3.81 | 0.39 |

| 3-Chlorobenzoic Acid | 3.83 | 0.37 |

| 3-Bromo-5-chlorobenzoic acid | ~3.44 (Predicted) | Σσ_meta ≈ 0.76 |

The positive Hammett constants for meta-bromo and meta-chloro substituents confirm their electron-withdrawing nature.[1] The additive effect of these two substituents in 3-Bromo-5-chlorobenzoic acid is expected to significantly increase its acidity, resulting in a lower pKa value compared to benzoic acid and the monosubstituted derivatives. This increased acidity is a direct consequence of the stabilization of the resulting carboxylate anion by the inductive effects of the two halogen atoms.

Visualization of Electronic Effects and Experimental Workflow

Inductive Effects in 3-Bromo-5-chlorobenzoate

References

Commercial Sourcing and Technical Guide: 3-Bromo-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, pricing, and key experimental protocols related to 3-Bromo-5-chlorobenzoic acid (CAS No. 42860-02-6). This information is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound and understanding its synthesis and quality control methodologies.

Commercial Suppliers and Pricing

A variety of chemical suppliers offer 3-Bromo-5-chlorobenzoic acid in different purities and quantities. The following tables summarize the available data for easy comparison.

Table 1: Commercial Suppliers of 3-Bromo-5-chlorobenzoic Acid

| Supplier | Purity | Notes |

| Simson Pharma Limited | High Quality | Accompanied by Certificate of Analysis. |

| CP Lab Chemicals | min 98% | For professional manufacturing, research, and industrial use only. |

| FINETECH INDUSTRY LIMITED | High Quality | Custom synthesis and bulk quantities available. |

| Hemant Bioscience | Medicine Grade | Minimum order quantity of 50 Kilograms. |

| Strem Chemicals | min 99% | Offers volume discounts. |

| AOBChem | 97% | - |

| Aladdin Scientific | min 98% | - |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | - |

| Sigma-Aldrich | 97% | - |

| Santa Cruz Biotechnology | - | For research use only. |

| BLD Pharm | - | Sealed in dry, room temperature storage. |

Table 2: Price Comparison for 3-Bromo-5-chlorobenzoic Acid

| Supplier | 1g | 10g | 25g | 100g | 500g |

| Strem Chemicals | - | - | - | $128.00 | $512.00 |

| AOBChem | Inquire | Inquire | Inquire | $98.00 | - |

| Aladdin Scientific | - | - | - | $1,286.01 | - |

| Ambeed | - | $20.00 | $40.00 | - | - |

| Reagentia | €98.84 | €123.56 | €185.34 | - | - |

Note: Prices are subject to change and may not include shipping and handling fees. "Inquire" indicates that pricing is available upon request from the supplier.

Experimental Protocols

Synthesis of 3-Bromo-5-chlorobenzoic Acid (Adapted Method)

This procedure is based on the bromination of a substituted benzoic acid, a common method for synthesizing halogenated aromatic compounds.

Materials:

-

3-Chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ice

-

Methanol (B129727) or ethanol (B145695) for recrystallization

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-chlorobenzoic acid in a mixture of concentrated sulfuric acid and dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) to the reaction mixture portion-wise, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

-

Separate the organic layer and wash it with water, followed by a saturated sodium thiosulfate (B1220275) solution to remove any unreacted bromine, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from methanol or ethanol to yield pure 3-Bromo-5-chlorobenzoic acid.

Quality Control Methods

A Certificate of Analysis for compounds like 3-Bromo-5-chlorobenzoic acid typically includes data from the following analytical techniques to confirm its identity and purity.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A major peak corresponding to 3-Bromo-5-chlorobenzoic acid, with the area of this peak relative to the total area of all peaks indicating the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the compound.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: The spectrum should show distinct peaks corresponding to the aromatic protons. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of 3-Bromo-5-chlorobenzoic acid.

-

¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the aromatic and carboxylic acid carbons.

3. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Ionization Method: Electrospray ionization (ESI) is commonly used.

-

Expected Result: The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ that corresponds to the calculated molecular weight of 3-Bromo-5-chlorobenzoic acid (235.46 g/mol ). The isotopic pattern should also be consistent with the presence of one bromine and one chlorine atom.

Visualizations

The following diagrams illustrate the logical workflow for sourcing 3-Bromo-5-chlorobenzoic acid.

Caption: Workflow for Sourcing 3-Bromo-5-chlorobenzoic Acid.

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-chlorobenzoic Acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-chlorobenzoic acid as a versatile precursor in the synthesis of pharmacologically active compounds. This document outlines key synthetic transformations, including Suzuki-Miyaura coupling and amide bond formation, providing detailed experimental protocols. The information herein is intended to guide researchers in the strategic use of this building block for the development of novel therapeutics, particularly in the areas of metabolic diseases.

While its isomer, 5-bromo-2-chlorobenzoic acid, is a well-documented precursor for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, 3-bromo-5-chlorobenzoic acid presents an opportunity for the synthesis of novel analogs and other biologically active molecules.[1][2]

Key Synthetic Applications

3-Bromo-5-chlorobenzoic acid serves as a valuable starting material for introducing a substituted phenyl ring into a target molecule. The bromine and chlorine atoms provide distinct reactivity, allowing for selective functionalization. The carboxylic acid moiety is readily converted into a variety of functional groups, most notably amides, through standard coupling reactions.

Two of the most powerful and widely used transformations involving this precursor are:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This reaction is fundamental in constructing the core scaffolds of many pharmaceutical agents.[3][4]

-

Amide Bond Formation: For coupling with a wide range of amines to produce a diverse library of amide derivatives. The amide bond is a critical functional group in a vast number of biologically active molecules.[5]

Experimental Protocols

The following protocols are detailed methodologies for key reactions involving 3-bromo-5-chlorobenzoic acid. These protocols are based on established procedures for similar substrates and may require optimization for specific applications.[3][4][5]

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Carboxylic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-5-chlorobenzoic acid with an arylboronic acid.

Reaction Scheme:

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a flame-dried round-bottom flask, add 3-bromo-5-chlorobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

The flask is evacuated and backfilled with an inert gas three times.

-

The palladium catalyst (0.03-0.05 mmol) is added under the inert atmosphere.

-

A degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) is added via syringe.

-

The reaction mixture is heated to 80-100 °C with vigorous stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl carboxylic acid.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 3-Chloro-5-phenylbenzoic acid | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)benzoic acid | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 3-Chloro-5-(4-fluorophenyl)benzoic acid | 82-92 |

| 4 | Thiophene-2-boronic acid | 3-Chloro-5-(thiophen-2-yl)benzoic acid | 75-85 |

Yields are illustrative and based on reactions with similar substrates. Optimization may be required for specific arylboronic acids.

Amide Bond Formation via Coupling Reagents

This protocol provides a general procedure for the synthesis of amides from 3-bromo-5-chlorobenzoic acid and a primary or secondary amine using a coupling reagent.

Reaction Scheme:

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Amine (primary or secondary, 1.1 equivalents)

-

Coupling reagent (e.g., HATU, 1.1 equivalents)

-

Non-nucleophilic base (e.g., DIPEA, 2-3 equivalents)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-chlorobenzoic acid (1.0 mmol) in the anhydrous solvent (e.g., DMF).

-

Add the amine (1.1 mmol) to the solution.

-

Add the non-nucleophilic base (e.g., DIPEA, 2.5 mmol).

-

Add the coupling reagent (e.g., HATU, 1.1 mmol) portion-wise to the stirred solution at room temperature.

-

The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure amide.

Data Presentation: Amide Bond Formation

| Entry | Amine Partner | Product | Typical Yield (%) |

| 1 | Benzylamine | N-Benzyl-3-bromo-5-chlorobenzamide | 90-98 |

| 2 | Morpholine | (3-Bromo-5-chlorophenyl)(morpholino)methanone | 88-96 |

| 3 | Aniline | N-Phenyl-3-bromo-5-chlorobenzamide | 85-95 |

| 4 | (S)-(-)-α-Methylbenzylamine | N-((S)-1-Phenylethyl)-3-bromo-5-chlorobenzamide | 87-97 |

Yields are illustrative and based on established amide coupling methodologies. Optimization may be required for specific amines.

Application in the Synthesis of SGLT2 Inhibitor Analogs

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. The core structure of many SGLT2 inhibitors features a C-aryl glucoside. 3-Bromo-5-chlorobenzoic acid is a potential precursor for the synthesis of novel SGLT2 inhibitor analogs. A plausible synthetic pathway is outlined below.

Caption: Proposed synthetic pathway to an SGLT2 inhibitor analog.

Visualization of Experimental Workflows

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Caption: General workflow for Suzuki-Miyaura coupling.

Amide Bond Formation Workflow

The following diagram illustrates the general workflow for amide bond formation.

Caption: General workflow for amide bond formation.

Conclusion

3-Bromo-5-chlorobenzoic acid is a highly valuable and versatile precursor for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential of this building block in their drug discovery and development programs. The strategic application of modern synthetic methodologies, such as Suzuki-Miyaura coupling and amide bond formation, will undoubtedly lead to the discovery of novel and potent pharmacologically active compounds.

References

3-Bromo-5-chlorobenzoic Acid: A Versatile Building Block for Complex Molecule Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorobenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its disubstituted aromatic ring, featuring both a bromine and a chlorine atom, offers orthogonal reactivity, allowing for selective functionalization through a variety of cross-coupling and derivatization reactions. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other transformations. This unique combination of functional groups makes 3-bromo-5-chlorobenzoic acid a key starting material for the synthesis of a diverse range of complex molecules with significant biological activities.

These application notes provide an overview of the utility of 3-bromo-5-chlorobenzoic acid in the synthesis of several classes of therapeutic agents, including Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.[1][2] Detailed protocols for key transformations, quantitative data from representative reactions, and visualizations of synthetic workflows and biological pathways are presented to guide researchers in leveraging this important building block for their own discovery programs.

Key Applications and Synthetic Strategies

3-Bromo-5-chlorobenzoic acid serves as a crucial intermediate in the synthesis of a variety of complex molecules, including:

-

SGLT2 Inhibitors: As a precursor to key intermediates for drugs like Dapagliflozin, which are used to treat type 2 diabetes.[1][2]

-

Phosphodiesterase 4 (PDE4) Inhibitors: Utilized in the synthesis of compounds targeting inflammatory conditions.[1]

-

Cholinergic Receptor Modulators: Employed as a starting material for molecules that modulate the activity of cholinergic receptors.[1]

The primary synthetic transformations involving 3-bromo-5-chlorobenzoic acid include:

-

Friedel-Crafts Acylation: A fundamental reaction to form a carbon-carbon bond between the benzoic acid (after conversion to its acyl chloride) and another aromatic ring.

-

Amide Bond Formation: Coupling of the carboxylic acid with various amines to introduce diverse functionalities.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with boronic acids to form biaryl structures.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from 3-bromo-5-chlorobenzoic acid and its derivatives.

Table 1: Friedel-Crafts Acylation for SGLT2 Inhibitor Intermediate Synthesis

| Acylating Agent Precursor | Arene | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 5-Bromo-2-chlorobenzoic acid | Phenetole (B1680304) | AlCl₃ | Dichloromethane (B109758) | 0-10 | 1 | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) | 60.4 |

| 5-Bromo-2-chlorobenzoyl chloride | Phenetole | FeCl₃ | Dichloromethane | 14.7 | 5 | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 91.4 |

Table 2: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 3-Phenylbenzoic acid | 97 |

| 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 3-(p-Tolyl)benzoic acid | 95 |

| 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 3-(4-Methoxyphenyl)benzoic acid | 99 |

| 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 3-(4-Fluorophenyl)benzoic acid | 89 |

Experimental Protocols

Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts Acylation

This protocol details the synthesis of a key intermediate for SGLT2 inhibitors.

Step 1: Formation of 5-Bromo-2-chlorobenzoyl Chloride

-

To a 250 mL three-necked flask, add 5-bromo-2-chlorobenzoic acid (15 g, 0.064 mol), dichloromethane (100 mL), and N,N-dimethylformamide (0.5 mL).

-

Stir the mixture to ensure homogeneity.

-

At 20-30°C, add oxalyl chloride (8.1 g, 0.064 mol) dropwise to the stirred mixture.

-

Continue stirring at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure at 35-45°C until dry to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

Step 2: Friedel-Crafts Acylation

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dichloromethane (50 mL).

-

In a separate 250 mL three-necked flask, add phenetole (7.8 g, 0.064 mol) and dichloromethane (50 mL).

-

Cool the phenetole solution to -5°C.

-

Add aluminum trichloride (B1173362) (8.9 g, 0.067 mol) in three portions to the cooled mixture and stir at -5°C for 30 minutes.

-

Add the 5-bromo-2-chlorobenzoyl chloride solution dropwise to the reaction mixture.

-

Warm the resulting mixture to 0-10°C and stir for 1 hour.

-

Quench the reaction by adding 50 mL of water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the organic layer and purify the crude product by recrystallization from ethanol (B145695) to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Protocol 2: General Procedure for Amide Bond Formation using EDC/HOBt

This protocol describes a general method for coupling 3-bromo-5-chlorobenzoic acid with a primary or secondary amine.

-

In a dry flask under an inert atmosphere, dissolve 3-bromo-5-chlorobenzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (0.1-0.5 M).

-

Add the desired amine (1.1 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir for 5 minutes at room temperature.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling in Water at Room Temperature

This protocol provides an environmentally friendly method for the Suzuki coupling of 3-bromo-5-chlorobenzoic acid.

-

To a round-bottomed flask, add 3-bromo-5-chlorobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

-

Add 5.0 mL of distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.

-

Monitor the reaction progress by TLC. A precipitate of the product will form upon completion.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

-

Dry the product under vacuum to obtain the pure biaryl carboxylic acid.

Visualizations

Logical Relationship of 3-Bromo-5-chlorobenzoic Acid as a Building Block

References

Applications of 3-Bromo-5-chlorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its disubstituted phenyl ring provides a rigid scaffold that can be strategically functionalized to generate diverse libraries of compounds for drug discovery. The presence of orthogonal halogen atoms (bromine and chlorine) and a carboxylic acid moiety allows for selective chemical modifications, making it an attractive starting material for the synthesis of potent and selective modulators of various biological targets. This document provides detailed application notes on the use of 3-bromo-5-chlorobenzoic acid in the development of P2Y14 receptor antagonists, including experimental protocols and an overview of the relevant signaling pathways.

Application: Development of P2Y14 Receptor Antagonists for Inflammatory Diseases

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars. It is primarily expressed on immune cells and has been implicated in inflammatory processes. Antagonists of the P2Y14 receptor are therefore of significant interest for the treatment of inflammatory diseases such as gout and acute lung injury. 3-Bromo-5-chlorobenzoic acid serves as a key starting material for the synthesis of a novel class of potent 3-amide-5-aryl benzoic acid derivatives that act as P2Y14 receptor antagonists.

Data Presentation: In Vitro Activity of P2Y14R Antagonists

The following table summarizes the in vitro antagonist activity of a series of 3-amide-5-aryl benzoic acid derivatives at the human P2Y14 receptor. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.

| Compound ID | R Group (at 5-position) | IC50 (nM)[1] |

| 11a | 4-methylphenyl | 15.3 |

| 11b | 4-ethylphenyl | 8.76 |

| 11c | 4-fluorophenyl | 21.5 |

| 11d | 4-chlorophenyl | 11.2 |

| 11e | 4-bromophenyl | 9.87 |

| 11f | 4-(trifluoromethyl)phenyl | 7.54 |

| 11g | 4-methoxyphenyl | 32.1 |

| 11h | 3-methylphenyl | 25.6 |

| 11i | 3-chlorophenyl | 18.9 |

| 11j | 2-methylphenyl | 45.2 |

| 11k | 2-chlorophenyl | 38.7 |

| 11l | phenyl | 29.8 |

| 11m | 4-tert-butylphenyl | 2.18 |

Experimental Protocols

General Synthesis of 3-Amide-5-Aryl Benzoic Acid Derivatives

The synthesis of the 3-amide-5-aryl benzoic acid derivatives from 3-bromo-5-chlorobenzoic acid involves a multi-step sequence. A generalized synthetic scheme is presented below, based on standard organic chemistry transformations.

Step 1: Suzuki-Miyaura Coupling.

This reaction introduces the aryl group at the 3-position of the benzoic acid scaffold.

-

Materials:

-

3-Bromo-5-chlorobenzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

-

-

Protocol:

-

To a round-bottom flask, add 3-bromo-5-chlorobenzoic acid, the corresponding arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the 3-aryl-5-chlorobenzoic acid intermediate.

-

Step 2: Nitration.

Introduction of a nitro group at the 5-position, which will be later reduced to an amine for amidation.

-

Materials:

-

3-Aryl-5-chlorobenzoic acid (1.0 equiv)

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

-

Protocol:

-

Dissolve the 3-aryl-5-chlorobenzoic acid in concentrated sulfuric acid at 0 °C.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the 3-aryl-5-nitrobenzoic acid.

-

Step 3: Reduction of the Nitro Group.

Conversion of the nitro group to an amine.

-

Materials:

-

3-Aryl-5-nitrobenzoic acid (1.0 equiv)

-

Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or H₂ gas with Pd/C catalyst in methanol)

-

-

Protocol (using SnCl₂·2H₂O):

-

Suspend the 3-aryl-5-nitrobenzoic acid in ethanol.

-

Add an excess of SnCl₂·2H₂O.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3-amino-5-arylbenzoic acid.

-

Step 4: Amide Coupling.

Formation of the final amide product.

-

Materials:

-

3-Amino-5-arylbenzoic acid (1.0 equiv)

-

Desired carboxylic acid or acyl chloride (1.1 equiv)

-

Coupling agent (e.g., HATU, HBTU) or a base (if using an acyl chloride)

-

Solvent (e.g., DMF, DCM)

-

-

Protocol (using HATU):

-

Dissolve the 3-amino-5-arylbenzoic acid and the carboxylic acid in DMF.

-

Add HATU and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature for 12-24 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the final 3-amide-5-aryl benzoic acid derivative.

-

In Vitro P2Y14 Receptor Antagonist Assay (Calcium Mobilization)

This protocol describes a general method for determining the antagonist activity of compounds at the P2Y14 receptor using a calcium mobilization assay in a recombinant cell line.

-

Materials:

-

HEK293 cells stably co-expressing the human P2Y14 receptor and a promiscuous G-protein (e.g., Gα16).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well black, clear-bottom cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

P2Y14 receptor agonist (e.g., UDP-glucose).

-

Test compounds (3-amide-5-aryl benzoic acid derivatives).

-

Fluorescence plate reader with automated injection capabilities.

-

-

Protocol:

-

Cell Plating: Seed the HEK293-P2Y14R-Gα16 cells into 96-well plates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject the P2Y14 receptor agonist (at a concentration that elicits ~80% of the maximal response, EC₈₀) into each well.

-

Data Analysis: Record the fluorescence intensity over time. The antagonist effect is determined by the reduction in the agonist-induced calcium signal. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

-

Mandatory Visualizations

Caption: Synthetic workflow for 3-amide-5-aryl benzoic acid derivatives.

Caption: P2Y14R signaling pathway leading to NLRP3 inflammasome activation.

References

The Role of 3-Bromo-5-chlorobenzoic Acid in the Synthesis of Phosphodiesterase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 3-Bromo-5-chlorobenzoic acid as a key starting material in the synthesis of phosphodiesterase (PDE) inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of novel PDE inhibitors, with a particular focus on targeting phosphodiesterase 4 (PDE4).

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells, making it a prime therapeutic target for a range of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][4][5][6] Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in a downstream anti-inflammatory response.[1][3]

3-Bromo-5-chlorobenzoic acid is a versatile building block in medicinal chemistry. Its di-halogenated phenyl ring provides a scaffold that can be strategically functionalized to interact with the active site of PDE enzymes. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a common linkage in many PDE inhibitors.

Data Presentation

While specific IC50 data for the direct amide derivative, 3-Bromo-5-chlorobenzamide, against PDE subtypes is not extensively available in publicly accessible literature, the following table presents IC50 values for structurally related benzamide (B126) and other PDE4 inhibitors to provide a comparative context for researchers aiming to develop novel compounds from 3-Bromo-5-chlorobenzoic acid.

| Compound | Target PDE | IC50 (nM) | Notes |

| Roflumilast | PDE4 (pan-inhibitor) | 0.2 - 4.3 (for various splice variants)[7] | Approved for the treatment of severe COPD.[8] |

| Apremilast | PDE4 (pan-inhibitor) | ~74[7] | Approved for the treatment of psoriasis and psoriatic arthritis.[8] |

| Crisaborole | PDE4 (pan-inhibitor) | 490[9] | A non-steroidal topical treatment for atopic dermatitis.[8] |

| A33 (selective PDE4B Inhibitor) | PDE4B | 27[7] | Demonstrates over 50-fold selectivity for PDE4B over PDE4D.[7] |

| Pde4B-IN-3 | PDE4B | 940[7] | A known inhibitor of the PDE4B subtype.[7] |

Experimental Protocols

The synthesis of PDE inhibitors from 3-Bromo-5-chlorobenzoic acid typically involves the formation of an amide bond. Below are detailed protocols for key experimental steps.

Protocol 1: Synthesis of 3-Bromo-5-chlorobenzoyl chloride

This protocol describes the conversion of 3-Bromo-5-chlorobenzoic acid to its more reactive acid chloride derivative, a key intermediate for amide synthesis.

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Rotary evaporator

Procedure:

-

Suspend 3-Bromo-5-chlorobenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (2.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete (typically 1-3 hours), remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-5-chlorobenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of 3-Bromo-5-chlorobenzamide

This protocol details the formation of the primary amide from the corresponding acid chloride.

Materials:

-

3-Bromo-5-chlorobenzoyl chloride (from Protocol 1)

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Ethyl acetate (B1210297) (EtOAc)

-

Separatory funnel

-

Magnetic stirrer

Procedure:

-

Dissolve the crude 3-Bromo-5-chlorobenzoyl chloride in an appropriate organic solvent like ethyl acetate.

-

In a separate flask, cool concentrated ammonium hydroxide in an ice bath.

-

Slowly add the solution of 3-Bromo-5-chlorobenzoyl chloride to the cold ammonium hydroxide with vigorous stirring.

-

Continue stirring for approximately 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

-